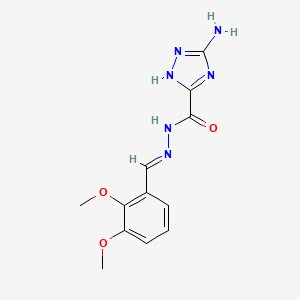

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

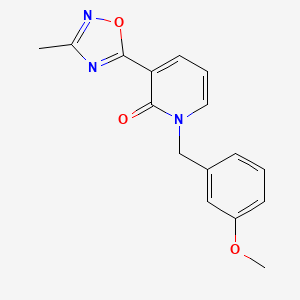

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide, also known as MEN 11066, is a compound with the molecular formula C22H22N4O3 . It has been attracting attention from researchers due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

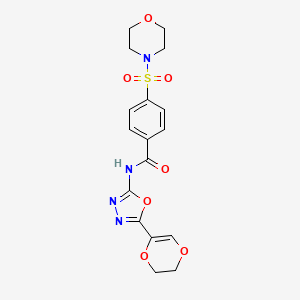

The molecular structure of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide is characterized by a central phenyl ring, which is substituted with a nicotinamide group and a urea-linked methoxyphenethyl group . The molecular weight of the compound is 390.443.

Physical And Chemical Properties Analysis

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide is a solid compound at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Inhibitor of IGF1R

This compound has been found to have potent antiproliferative properties, acting as an inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a protein that plays a crucial role in cell growth and survival, making it a target for cancer treatment. The compound’s ability to inhibit IGF1R could potentially be used in the development of new anticancer drugs .

Anticancer Activity

The compound has shown potent anticancer activity, particularly against hepatocellular carcinoma (HCC) cells . It has been found to inhibit cell proliferation, migration, and colony formation abilities of HepG2 cells, a type of liver cancer cell . This suggests that the compound could be used in the treatment of liver cancer.

Inducer of Cell Cycle Arrest

The compound has been found to induce G2/M cell cycle arrest in HepG2 cells . The G2/M phase of the cell cycle is a critical stage where the cell prepares for division. By inducing arrest at this stage, the compound prevents the cells from dividing and proliferating, which could be beneficial in the treatment of cancer.

Inducer of Apoptosis

In addition to its other anticancer properties, the compound has been found to induce apoptosis in HepG2 cells . Apoptosis, or programmed cell death, is a process that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, the compound could help to eliminate cancer cells from the body.

Potential Drug Candidate for HCC Treatment

Given its potent anticancer activity and its ability to inhibit IGF1R, induce cell cycle arrest, and induce apoptosis, the compound is considered a promising drug candidate for the treatment of HCC .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel ureido and thioureido conjugated hydrazone derivatives . These derivatives have been evaluated for their in vitro cytotoxic effect on HT-29 human colon carcinoma and HepG2 hepatocarcinoma cell lines . This suggests that the compound could be used as a starting point for the development of new anticancer drugs.

Safety and Hazards

properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-18-10-8-16(9-11-18)12-14-24-22(28)26-20-7-3-2-6-19(20)25-21(27)17-5-4-13-23-15-17/h2-11,13,15H,12,14H2,1H3,(H,25,27)(H2,24,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNACZKIMYMVSPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)